4,4,5,5-Tetramethyl-2-(2H,4H-spiro[benzo[b][1,4]dioxepine-3,1'-cyclopropan]-6-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2H,4H-spiro[benzo[b][1,4]dioxepine-3,1'-cyclopropan]-6-yl)-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups (4,4,5,5-tetramethyl) and a spirocyclic moiety. The spiro system combines a benzo[b][1,4]dioxepine ring fused to a cyclopropane, introducing significant steric hindrance and structural rigidity . This compound is part of a broader class of pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[2,4-dihydro-1,5-benzodioxepine-3,1'-cyclopropane]-6-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)12-6-5-7-13-14(12)20-11-17(8-9-17)10-19-13/h5-7H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMXOZCVYGWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCC4(CC4)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Complexity
- Target Compound : The spiro[benzo[b][1,4]dioxepine-3,1'-cyclopropan] group imposes high steric bulk and conformational rigidity, limiting rotational freedom compared to planar aryl or flexible alkyl substituents .
- Aryl-Substituted Analogs : For example, 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () has a planar aromatic ring, enhancing conjugation but lacking steric hindrance. This facilitates faster cross-coupling reactions due to improved accessibility of the boron center .
- Alkyl-Substituted Analogs : Compounds like 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane () feature flexible alkyl chains, which reduce steric strain but increase susceptibility to oxidation .
Electronic Effects
- Electron-Withdrawing Groups : 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () contains electron-withdrawing chlorine and methoxy groups, polarizing the boron center and accelerating transmetalation in cross-couplings .
- Electron-Donating Groups : The cyclopropane in the target compound may donate slight electron density via conjugation, moderating electrophilicity compared to purely aromatic systems .
Reactivity in Cross-Coupling Reactions
- The target’s spiro group likely reduces reaction rates in standard Suzuki couplings due to steric shielding of the boron atom. However, specialized catalysts (e.g., Pd(dppf)Cl₂) or elevated temperatures may mitigate this .
Research Findings
Steric Effects on Catalysis : Bulky substituents like the spiro group necessitate tailored catalytic systems. For example, Pd(dppf)Cl₂ improves yields in hindered systems by enhancing ligand-metal coordination .
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for spirocyclic boronates (e.g., cyclopropane ring formation via [2+1] cycloaddition followed by borylation) .
Regioselectivity in Borylation : Studies in demonstrate that steric and electronic tuning of ligands (e.g., modifying bipyridines) can override inherent substituent effects, enabling selective C–H borylation even in crowded systems .
Preparation Methods
Benzo[b] dioxepine Synthesis
The benzo[b]dioxepine scaffold is typically synthesized via cyclocondensation of dihydroxybenzene derivatives with α,ω-dihaloalkanes. For example, reacting 2,5-dihydroxybenzaldehyde with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C) yields the seven-membered dioxepine ring. Key spectral data for intermediates include:
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¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, aromatic), 6.90 (d, J = 8.5 Hz, 1H, aromatic), 4.40–4.20 (m, 4H, OCH₂CH₂O).
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IR (KBr): 1680 cm⁻¹ (C=O stretch).
Spirocyclopropanation via Simmons-Smith Reaction
Introducing the cyclopropane moiety at the 3-position of the dioxepine requires a ketone precursor. Treating 3-oxo-benzo[b]dioxepine with diiodomethane (CH₂I₂) and a zinc-copper couple (Et₂O, 0°C to RT, 12 h) generates the spirocyclopropane.
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Yield: 68–75% after column chromatography (SiO₂, hexane/EtOAc 4:1).
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Key Challenge: Steric hindrance from the dioxepine ring necessitates prolonged reaction times (≥12 h) for complete conversion.
Boronylation Strategies for Dioxaborolane Installation
Miyaura Borylation of Aryl Halides
Aryl halides at the 6-position of the spirocyclic core undergo palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂). Optimized conditions include:
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Catalyst: Pd(dppf)Cl₂ (5 mol%).
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Base: KOAc (3 equiv.).
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Yield: 82–89% (isolated via silica gel chromatography).
Mechanistic Insight: Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which reacts with B₂Pin₂ to yield the boronic ester.
Direct Boronylation via Transesterification
Ester derivatives at the 6-position (e.g., methyl esters) react with pinacolborane (HBpin) under catalytic conditions:
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Catalyst: NiCl₂(PPh₃)₂ (3 mol%).
Advantage: Avoids pre-functionalization as aryl halides, streamlining synthesis.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Reaction Time (h) | Pros/Cons |
|---|---|---|---|---|
| Miyaura Borylation | B₂Pin₂, Pd(dppf)Cl₂ | 82–89 | 24 | High regioselectivity; scalable |
| Transesterification | HBpin, NiCl₂(PPh₃)₂ | 90–93 | 6 | Rapid; avoids halide intermediates |
Critical Consideration: Transesterification requires anhydrous conditions and inert atmosphere due to HBpin’s moisture sensitivity.
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
| Component | Cost per kg (USD) |
|---|---|
| B₂Pin₂ | 450 |
| Pd(dppf)Cl₂ | 12,000 |
| HBpin | 600 |
Recommendation: Transesterification is cost-effective for small-scale synthesis, while Miyaura borylation suits bulk production despite higher catalyst costs.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 4,4,5,5-tetramethyl-2-(2H,4H-spiro[benzo[b][1,4]dioxepine-3,1'-cyclopropan]-6-yl)-1,3,2-dioxaborolane?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the molecular structure, focusing on characteristic peaks such as the spiro-cyclopropane and dioxaborolane moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHBO, MW 210.08 g/mol) .
- Chromatographic Purity : HPLC or GC with UV/Vis detection (≥95% purity) ensures minimal impurities, critical for reproducibility in downstream reactions .
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Methodology :
- Store in amber glass bottles under inert gas (argon or nitrogen) at 0–6°C to minimize oxidation or hydrolysis of the borolane group. Desiccants should be used to avoid moisture exposure .
Q. What synthetic routes are commonly employed to prepare this boron-containing spiro compound?
- Methodology :
- Cross-Coupling Precursor : React a halogenated spiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] derivative with bis(pinacolato)diboron (BPin) via Miyaura borylation. Catalytic systems like Pd(dppf)Cl/KOAc in THF at 80°C yield the boronate ester .
- Purification : Flash chromatography (silica gel, hexane/EtOAc) isolates the product with ≥95% purity .
Advanced Research Questions
Q. How does the spiro-cyclopropane moiety influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodology :
- Steric and Electronic Effects : The spiro structure introduces steric hindrance, slowing transmetallation but enhancing regioselectivity. Computational studies (DFT) can map electron density shifts in the borolane group during catalysis .
- Experimental Validation : Compare coupling efficiency with non-spiro analogs (e.g., 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under identical Pd-catalyzed conditions .
Q. What strategies mitigate side reactions (e.g., protodeboronation) during catalytic applications?
- Methodology :
- pH Control : Use weakly basic conditions (e.g., KPO) to stabilize the boronate intermediate.
- Ligand Optimization : Bulky ligands like SPhos or XPhos reduce undesired β-hydride elimination .
- Kinetic Studies : Monitor reaction progress via -NMR to identify decomposition pathways .
Q. How can computational modeling predict the compound’s electronic properties for materials science applications?
- Methodology :
- DFT Calculations : Analyze HOMO/LUMO energies to assess charge transport potential in organic semiconductors.
- Crystal Structure Prediction : Use software (e.g., Mercury) to model packing arrangements, correlating with XRD data for OLED or photovoltaic materials .
Q. What analytical techniques resolve contradictions in reported biological activity data for structural analogs?
- Methodology :
- SAR Studies : Compare bioactivity of analogs (e.g., 2-(3',4'-dichlorobiphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) using standardized assays (e.g., enzyme inhibition).
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
Key Considerations for Researchers
- Contradictions in Data : Discrepancies in reaction yields may arise from subtle differences in spiro-ring strain or catalyst batch variability. Always replicate under controlled conditions .
- Safety : Handle boronates in fume hoods due to potential dust inhalation risks. Follow TSCA guidelines for disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
